1-cyclopentyl-N-(2-fluorobenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-cyclopentyl-N-(2-fluorobenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopentyl group, a fluorobenzyl group, and a pyrazolo[3,4-b]pyridine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(2-fluorobenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine ring system
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-(2-fluorobenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
1-cyclopentyl-N-(2-fluorobenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(2-fluorobenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Fluorobenzyl derivatives: Compounds with a fluorobenzyl group exhibit similar chemical properties but may have different biological targets.
Uniqueness
1-cyclopentyl-N-(2-fluorobenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl and fluorobenzyl groups contribute to its stability and specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21FN4O |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(2-fluorophenyl)methyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H21FN4O/c1-13-10-16(20(26)22-11-14-6-2-5-9-18(14)21)17-12-23-25(19(17)24-13)15-7-3-4-8-15/h2,5-6,9-10,12,15H,3-4,7-8,11H2,1H3,(H,22,26) |
InChI Key |
GWGZISONIMMKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
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